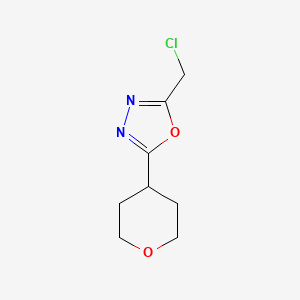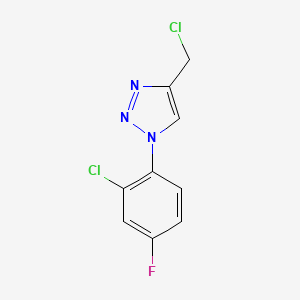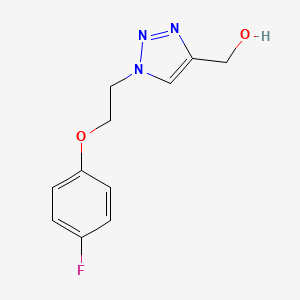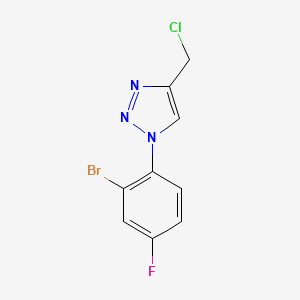![molecular formula C11H13N3O B1467447 [1-(2,4-ジメチルフェニル)-1H-1,2,3-トリアゾール-4-イル]メタノール CAS No. 1249435-29-7](/img/structure/B1467447.png)
[1-(2,4-ジメチルフェニル)-1H-1,2,3-トリアゾール-4-イル]メタノール
概要
説明
[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol: is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a triazole ring substituted with a 2,4-dimethylphenyl group and a methanol group
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in various organic reactions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Anticancer Research: Studies have shown that triazole derivatives can exhibit anticancer activity, and this compound may be explored for such applications.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may be used in the synthesis of agrochemicals, including pesticides and herbicides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts.
Substitution with 2,4-Dimethylphenyl Group: The triazole ring is then substituted with a 2,4-dimethylphenyl group through a nucleophilic aromatic substitution reaction.
Introduction of the Methanol Group: Finally, the methanol group is introduced via a reduction reaction, typically using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Formation of [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]formaldehyde.
Reduction: Formation of [1-(2,4-dimethylphenyl)-1H-1,2,3-dihydrotriazol-4-yl]methanol.
Substitution: Various substituted derivatives of the original compound.
作用機序
The mechanism of action of [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer applications, where it can disrupt essential biological processes in pathogens or cancer cells. The compound may also interact with cellular pathways, leading to apoptosis or cell cycle arrest.
類似化合物との比較
- [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethanol
- [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]acetone
- [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]propane
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the triazole ring. For example, [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethanol has an ethanol group instead of a methanol group.
- Reactivity: The presence of different substituents can influence the reactivity and chemical behavior of the compounds. For instance, the ethanol derivative may undergo different oxidation reactions compared to the methanol derivative.
- Applications: While all these compounds may share similar applications, specific properties such as solubility, stability, and biological activity can vary, making each compound unique in its potential uses.
特性
IUPAC Name |
[1-(2,4-dimethylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-3-4-11(9(2)5-8)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBMGBRQTBUPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467365.png)
![4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467366.png)
![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467368.png)
![N-[(2,4,6-trimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467369.png)
![N-[(2,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467371.png)

![4-(chloromethyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467376.png)
![[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467378.png)


![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1467383.png)
amine](/img/structure/B1467384.png)

![4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467387.png)
